

A Technical Guide to the Crystal Structure and Properties of Calcium Adipate

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Compound of Interest

Compound Name: *Calcium adipate*

Cat. No.: *B1218920*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of **calcium adipate**. The information is compiled for professionals in research, development, and pharmaceutical sciences who require detailed technical data on this compound.

General and Physicochemical Properties

Calcium adipate, the calcium salt of adipic acid, is an organic compound with applications in the food industry as a stabilizer and in pharmaceuticals as an excipient to enhance stability.^[1] ^[2] It typically presents as a white crystalline powder.^[1] The compound exists in both anhydrous and monohydrate forms.

Quantitative Data Summary

The key physicochemical properties of anhydrous **calcium adipate** and its monohydrate form are summarized in the table below.

Property	Calcium Adipate (Anhydrous)	Calcium Adipate (Monohydrate)	Source(s)
Molecular Formula	<chem>C6H8CaO4</chem>	<chem>C6H10CaO5</chem>	[3] [4]
Molecular Weight	184.20 g/mol	202.22 g/mol	[3] [4]
Appearance	White solid	White crystalline powder	[1]
Thermal Stability	Decomposes at higher temps.	Stable up to 103 °C	[1]

Crystal Structure and Crystallographic Data

The crystal structure of **calcium adipate** has been primarily studied in its monohydrate form, Ca(C6H8O4)·H2O.

Crystal System and Space Group

Single-crystal X-ray diffraction (XRD) studies have determined that **calcium adipate** monohydrate crystallizes in the triclinic crystal system.[\[1\]](#) The assigned space group is P-1.[\[1\]](#) This low-symmetry crystal system indicates a complex packing arrangement and coordination environment around the calcium ion.

Crystallographic Parameters

While the crystal system and space group have been identified, specific unit cell parameters (a, b, c, α , β , γ) and atomic coordinates from a Crystallographic Information File (CIF) are not available in open-access databases. Further investigation into specialized crystallographic databases may be required to obtain these detailed structural parameters.

Physicochemical Properties in Detail

Solubility

Calcium adipate is soluble in water.[\[1\]](#) Qualitative experimental observations suggest that it exhibits retrograde solubility, meaning its solubility is higher in cold water and decreases as the temperature rises.[\[5\]](#) When an aqueous solution of **calcium adipate** is heated, the compound

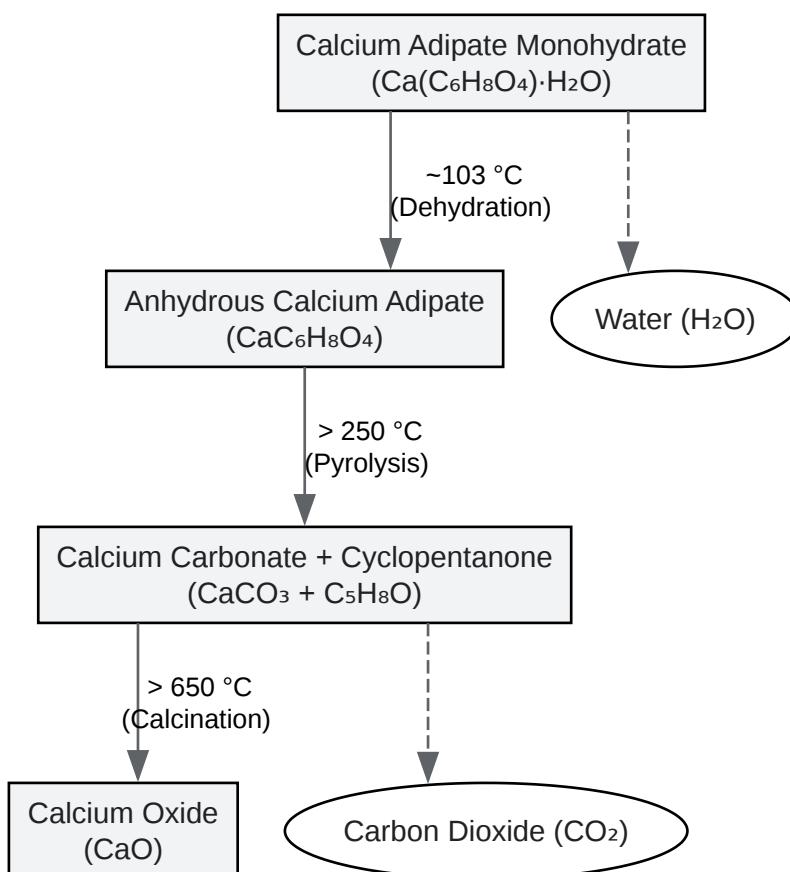
may precipitate out.^[5] This behavior is also observed in other simple calcium carboxylates, such as calcium acetate.

Thermal Properties and Decomposition

Thermogravimetric analysis (TGA) of **calcium adipate** monohydrate reveals a multi-stage decomposition process.^[1]

- Dehydration: The first stage corresponds to the loss of the water molecule of hydration. This process begins at approximately 103 °C.^[1]
- Decomposition of Adipate: At higher temperatures, the anhydrous **calcium adipate** decomposes. The thermal decomposition (pyrolysis) of **calcium adipate** is known to yield cyclopentanone as a major product.^[2] This process involves the breakdown of the adipate's organic chain and the eventual formation of calcium carbonate, which at even higher temperatures decomposes to calcium oxide.

The logical pathway for the thermal decomposition is illustrated in the diagram below.



[Click to download full resolution via product page](#)**Figure 1.** Thermal Decomposition Pathway of **Calcium Adipate** Monohydrate.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **calcium adipate** monohydrate crystals.

Synthesis of Single Crystals (Gel Diffusion Method)

High-quality single crystals of **calcium adipate** monohydrate suitable for X-ray diffraction can be grown using a single gel diffusion technique. This method allows for slow, controlled crystallization, which minimizes defects.

Protocol:

- **Gel Preparation:** A solution of sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$) is prepared, and its pH is adjusted using a weak acid (e.g., acetic acid) to create a silica hydrogel in a growth vessel (e.g., a test tube). The gel is allowed to set for a period of 24-48 hours.
- **Reactant Addition:** Once the gel has set, an aqueous solution of adipic acid is carefully layered on top of the gel.
- **Diffusion and Crystal Growth:** The vessel is sealed and left undisturbed at a constant temperature. The adipic acid slowly diffuses into the gel matrix.
- **Initiation of Crystallization:** After several days, a solution of a calcium salt (e.g., calcium chloride, CaCl_2) is carefully added on top of the adipic acid solution. The Ca^{2+} ions diffuse downwards into the gel.
- **Crystal Formation:** Where the diffusing Ca^{2+} ions and adipate ions meet within the gel at a sufficient supersaturation, nucleation occurs, and single crystals of **calcium adipate** monohydrate begin to grow over several days to weeks.
- **Harvesting:** Once the crystals have reached a suitable size, they are carefully harvested from the gel, washed with deionized water to remove any residual reactants, and dried.

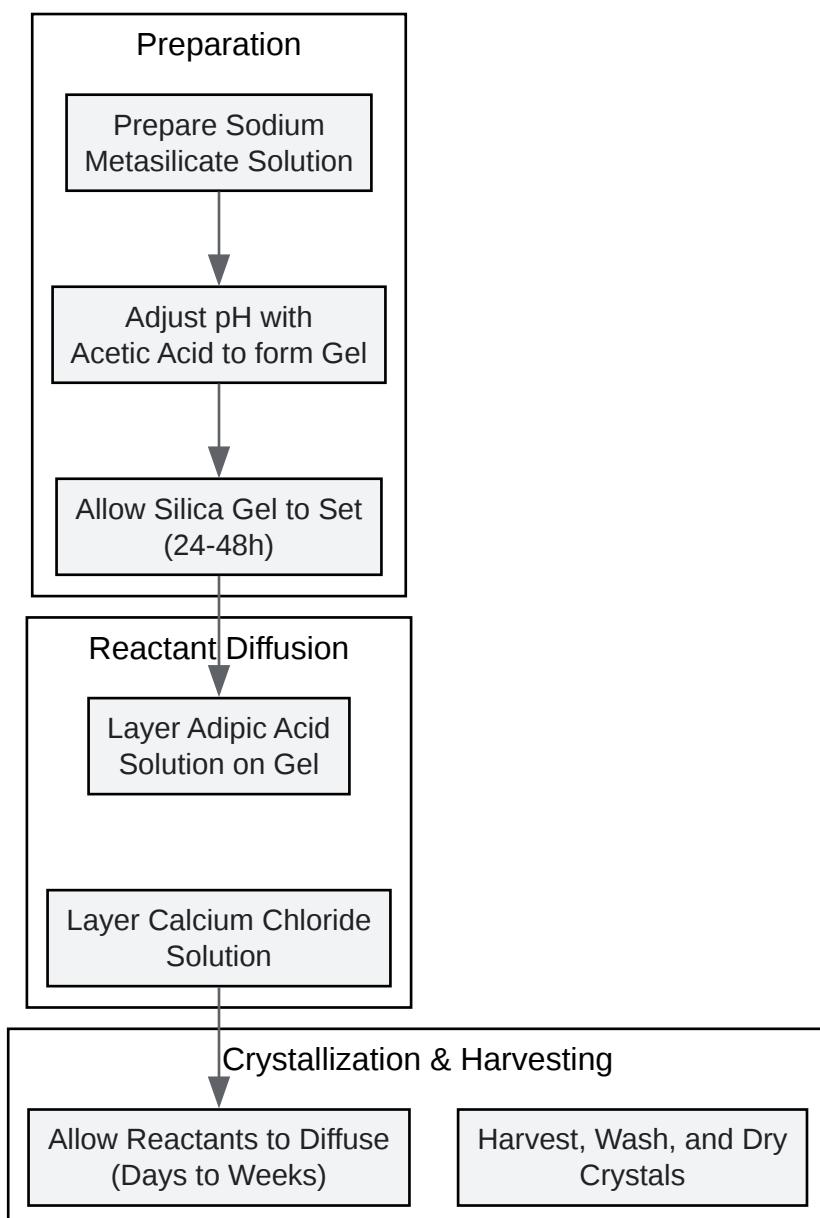
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Figure 2. Workflow for Single Crystal Synthesis via Gel Diffusion.

Crystal Structure Determination (X-Ray Diffraction)

The crystal structure is determined using single-crystal X-ray diffraction (XRD), while phase purity is often confirmed with powder XRD (PXRD).

Protocol:

- Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is typically equipped with a molybdenum (Mo-K α , $\lambda = 0.71073 \text{ \AA}$) or copper (Cu-K α , $\lambda = 1.5418 \text{ \AA}$) X-ray source. The crystal is maintained at a constant temperature (often 100 K or 293 K) while it is rotated in the X-ray beam. A detector records the diffraction pattern (positions and intensities of reflected X-rays) over a wide range of angles.
- Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
- Validation: The final structure is validated using crystallographic software to check for geometric reasonability and consistency, resulting in a Crystallographic Information File (CIF).

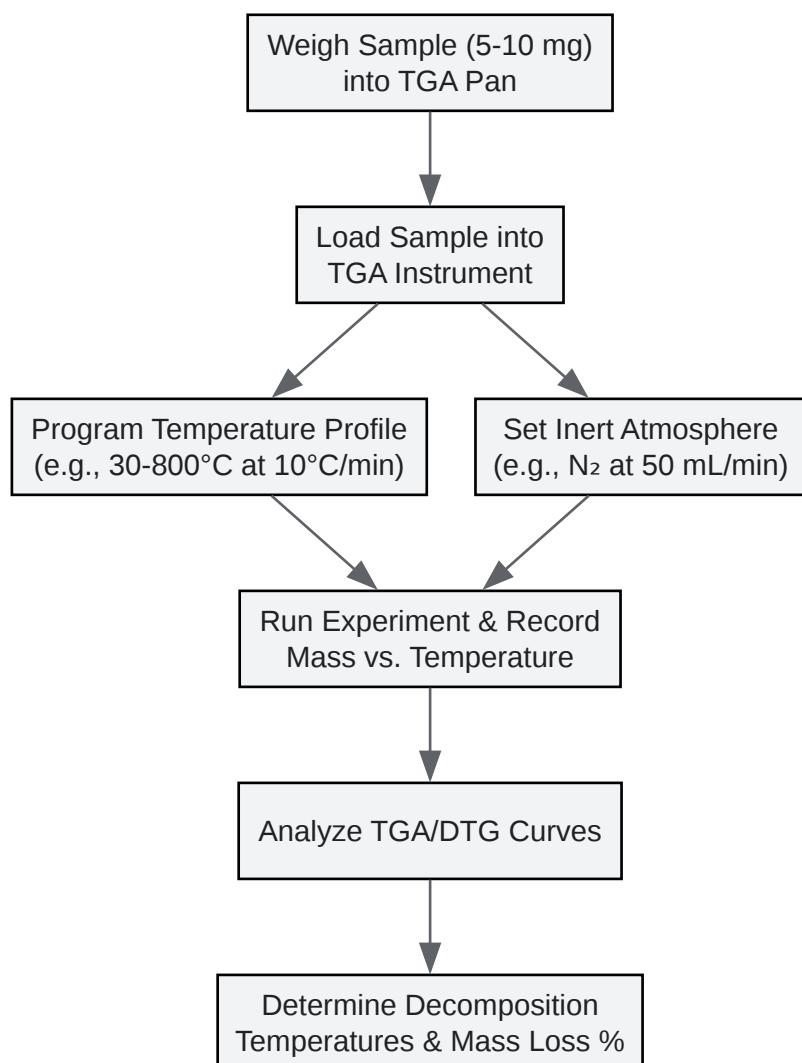
Thermal Analysis (Thermogravimetric Analysis - TGA)

TGA is used to study the thermal stability and decomposition profile of **calcium adipate** monohydrate.

Protocol:

- Sample Preparation: A small, precisely weighed amount of the **calcium adipate** monohydrate sample (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).
- Instrument Setup: The pan is loaded into a thermogravimetric analyzer. The instrument is programmed with a specific temperature profile, for example, heating from 30 °C to 800 °C at a constant rate (e.g., 10 °C/min).

- Atmosphere Control: An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative side reactions and to carry away volatile decomposition products.
- Data Acquisition: The instrument continuously measures and records the mass of the sample as a function of temperature.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of each mass loss step indicates the initiation of a decomposition event. The percentage of mass lost in each step is calculated and correlated with the stoichiometry of the decomposition reaction (e.g., loss of H₂O, CO, CO₂). The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.



[Click to download full resolution via product page](#)**Figure 3.** Experimental Workflow for Thermogravimetric Analysis (TGA).**Need Custom Synthesis?**

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